Cas no 93079-86-8 (3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one)

3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one 化学的及び物理的性質
名前と識別子
-
- 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one
- 3,7-dimethyl-6-(5-oxohexoxy)purin-2-one
- 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (ACI)
- UNII-7AR7TCY3DY
- PENTOXIFYLLINE IMPURITY G [EP IMPURITY]
- 2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-((5-oxohexyl)oxy)-
- 2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-
- 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-
- 93079-86-8
- 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one
- DB-304290
- 2h-purin-2-one
- DTXSID40705789
- 7AR7TCY3DY
- 3,7-DIMETHYL-6-[(5-OXOHEXYL)OXY]PURIN-2-ONE
- Pentoxifylline impurity G [EP]
- 3,7-Dimethyl-6-(5-oxohexyloxy)-3,7-dihydro-2H-purin-2-one
- 3,7-Dimethyl-6-((5-oxohexyl)oxy)-3,7-dihydro-2H-purin-2-one
- 3,7-Dihydro-3,7-dimethyl-6-((5-oxohexyl)oxy)-2H-purin-2-one
- G91097
- Pentoxifylline EP Impurity G;
- 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one
-
- インチ: 1S/C13H18N4O3/c1-9(18)6-4-5-7-20-12-10-11(14-8-16(10)2)17(3)13(19)15-12/h8H,4-7H2,1-3H3
- InChIKey: AVWIQTQAJMTMIH-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C)C2N=CN(C=2C(OCCCCC(C)=O)=N1)C
計算された属性
- せいみつぶんしりょう: 278.13800
- どういたいしつりょう: 278.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 76.8Ų
じっけんとくせい
- PSA: 79.01000
- LogP: 0.80510
3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D448890-10mg |
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one |
93079-86-8 | 10mg |
$ 1714.00 | 2023-09-07 | ||
TRC | D448890-1mg |
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one |
93079-86-8 | 1mg |
$ 210.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391641-10mg |
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one, |
93079-86-8 | 10mg |
¥2708.00 | 2023-09-05 | ||
A2B Chem LLC | AD04486-10mg |
3,7-Dimethyl-6-((5-oxohexyl)oxy)-3,7-dihydro-2H-purin-2-one |
93079-86-8 | 98% | 10mg |
$3671.00 | 2024-07-18 | |
Aaron | AR006JSI-10mg |
2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]- |
93079-86-8 | 98% | 10mg |
$1364.00 | 2025-02-13 | |
1PlusChem | 1P006JK6-10mg |
2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]- |
93079-86-8 | 98% | 10mg |
$1385.00 | 2024-04-20 | |
1PlusChem | 1P006JK6-5mg |
2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]- |
93079-86-8 | 98% | 5mg |
$779.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1078374-10mg |
2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]- |
93079-86-8 | 95% | 10mg |
$1750 | 2022-11-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391641-10 mg |
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one, |
93079-86-8 | 10mg |
¥2,708.00 | 2023-07-11 | ||
eNovation Chemicals LLC | Y1336119-10mg |
2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]- |
93079-86-8 | 98% | 10mg |
$1675 | 2023-09-04 |
3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one 関連文献
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-oneに関する追加情報
Introduction to 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one (CAS No. 93079-86-8) in Modern Chemical and Pharmaceutical Research
The compound 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one, identified by the CAS number 93079-86-8, represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a purine core, modified with specific functional groups that enhance its pharmacological properties.
One of the most striking features of 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one is its 6-(5-oxohexyl)oxy substituent. This group introduces a hydrophilic character to the molecule, making it more soluble in aqueous environments while maintaining sufficient lipophilicity for effective cellular penetration. Such a balance is crucial for designing compounds that can interact efficiently with biological targets. The presence of the 5-oxohexyl moiety also suggests potential interactions with enzymes and receptors involved in metabolic pathways, which is a key consideration in drug design.
Recent research has highlighted the compound's potential in addressing various therapeutic challenges. Studies have indicated that derivatives of this molecule may exhibit inhibitory effects on certain kinases and enzymes implicated in inflammation and cancer progression. The dimethyl groups at the 3-position of the purine ring contribute to the stability of the molecule, enhancing its shelf life and bioavailability. Furthermore, the 3,7-dihydro configuration suggests a rigid scaffold that can be further modified to improve binding affinity to target proteins.
In the realm of drug discovery, the synthesis of analogs based on 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one has been a focal point for medicinal chemists. By strategically modifying the 5-oxohexyl group or introducing additional functional moieties, researchers aim to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Preliminary computational studies have suggested that such modifications could lead to enhanced efficacy with reduced side effects.
The structural motif of this compound also finds relevance in the development of antiviral agents. The purine core is a well-known scaffold in nucleoside analogs, which have been successfully used to treat viral infections such as HIV and hepatitis B. The unique substitution pattern in 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one may confer resistance to viral polymerases while maintaining antiviral activity. This makes it an attractive candidate for further exploration in antiviral drug development pipelines.
Another area where this compound shows promise is in neuropharmacology. The ability of its structure to cross the blood-brain barrier is crucial for treating central nervous system disorders. The combination of hydrophilic and lipophilic regions ensures optimal solubility and membrane permeability. Current research is exploring its potential as a precursor for neuroprotective agents or as an adjunct therapy in neurodegenerative diseases.
The synthesis of 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently than ever before. Techniques such as catalytic hydrogenation and selective oxidation are commonly employed to construct the core purine ring and introduce the desired substituents.
Evaluation of 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one in preclinical models has provided valuable insights into its biological activity. In vitro assays have demonstrated inhibitory effects on enzymes such as COX and lipoxygenase, which are involved in inflammatory responses. Additionally, cell-based assays have shown potential anti-proliferative effects on certain cancer cell lines. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanisms of action.
The future direction of research on 3,7-Dihydro-3,7-dimethyl-6-(5-oxyhexyl)oxy - 2H-purin - 2-one (CAS No. 93079 - 86 - 8) is likely to involve structure-based drug design approaches. By leveraging high-resolution crystallography data and molecular dynamics simulations, researchers can gain detailed insights into how this compound interacts with biological targets at an atomic level. Such information is invaluable for optimizing its potency and selectivity.
In conclusion, 3 , 7 - Dihydro - 3 , 7 - dimethyl - 6 - ( 5 - oxohexyl ) oxy - 2 H - purin - 2 - one represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , combined with preliminary evidence of biological activity , make it an exciting prospect for developing new therapeutics . As our understanding of molecular interactions continues to evolve , compounds like this are poised to play a pivotal role in addressing some of today's most pressing medical challenges .
93079-86-8 (3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one) 関連製品
- 1213639-18-9((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)
- 2005683-64-5(Tert-butyl 3-methyl-4-(prop-2-enoyl)piperidine-1-carboxylate)
- 2171926-55-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid)
- 2171894-49-6(methyl 2-{(3-methylfuran-2-yl)methylsulfanyl}acetate)
- 929693-30-1(tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate)
- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)
- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)
- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)
- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)




